N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic small molecule characterized by a tetracyclic indazole core substituted with a cyclopentyl group and a cyclohex-3-ene-1-carboxamide moiety. The cyclohexene ring in the carboxamide group introduces conformational rigidity and electronic effects that may influence binding interactions in pharmacological targets. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs with modified substituents have been synthesized and studied, offering insights into structure-activity relationships (SARs) .
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c24-20(15-8-2-1-3-9-15)21-14-18-17-12-6-7-13-19(17)23(22-18)16-10-4-5-11-16/h1-2,15-16H,3-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGSMABFSLPLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4CCC=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole core or the cyclohexene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the indazole or cyclohexene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indazole or cyclohexene rings .
Scientific Research Applications
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins or receptors involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common indazole scaffold with several analogs, differing primarily in the substituent attached to the carboxamide group. Key structural analogs include:
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS: 1448061-21-9): Features a 4-fluorophenylthioacetamide group .
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(4-fluorophenoxy)acetamide (CAS: 1448044-46-9): Contains a 4-fluorophenoxyacetamide substituent .
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide (CAS: 1448137-43-6): Substituted with a thiophene-2-carboxamide group .
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(o-tolyloxy)acetamide (CAS: 1448053-35-7): Includes an ortho-tolyloxyacetamide moiety .
The target compound’s cyclohex-3-ene-1-carboxamide group distinguishes it from these analogs, which utilize aromatic or heteroaromatic substituents. This difference may impact lipophilicity, steric bulk, and hydrogen-bonding capacity.
Molecular Properties
*Estimated based on structural similarity; exact data unavailable in provided evidence.
Potential Implications
- Lipophilicity: The non-aromatic cyclohexene carboxamide may lower logP compared to sulfur- or fluorine-containing analogs, affecting membrane permeability .
- Synthetic Accessibility: Cyclohexene derivatives are often synthesized via Diels-Alder reactions or catalytic cyclization (e.g., nickel-catalyzed methods, as seen in ), whereas thiophene or phenoxy analogs require nucleophilic substitution or coupling reactions .
Biological Activity
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Cyclopentyl Group : Enhances lipophilicity and potentially improves bioavailability.
- Tetrahydroindazole Moiety : Known for various pharmacological activities, including anticancer effects.
- Cyclohexene and Carboxamide Functionalities : Contribute to the overall chemical reactivity and biological interactions.
The molecular formula is , indicating a relatively complex structure that may interact with multiple biological targets.
Anticancer Properties
Indazole derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with various signaling pathways. For instance, the tetrahydroindazole structure is known to modulate cell cycle progression and induce apoptosis in cancer cells.
Antimicrobial Activity
Compounds containing sulfonamide groups have demonstrated antibacterial properties by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase. While the specific sulfonamide activity of this compound has not been directly reported, its structural similarities suggest potential antimicrobial effects.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Specific Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with various receptors implicated in cancer progression and inflammation.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it may promote programmed cell death in malignant cells.
Study 1: Anticancer Activity
In a study evaluating indazole derivatives, N-(cyclopentyl)-indazoles demonstrated significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth at micromolar concentrations. This suggests that this compound may exhibit similar properties.
Study 2: Antimicrobial Screening
A screening assay conducted on structurally related compounds indicated that certain indazole derivatives could inhibit bacterial growth effectively. While direct testing on this specific compound is limited, the results imply a potential for antimicrobial activity based on structural analogies.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : A stepwise approach involves coupling cyclohex-3-ene-1-carboxylic acid derivatives with functionalized indazole intermediates (e.g., via amidation or nucleophilic substitution). Optimization can leverage Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of trials while identifying critical parameters . Reaction path searches using quantum chemical calculations (e.g., DFT) can predict energetically favorable pathways, narrowing experimental conditions .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC or UPLC with UV/Vis detection to assess purity and monitor byproducts.
- Spectroscopy : / NMR for structural confirmation; IR spectroscopy to verify functional groups (e.g., amide C=O stretch).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- Elemental Analysis : Combustion analysis to confirm empirical formula, as demonstrated in analogous carboxamide syntheses .
Q. How should researchers handle reactive intermediates safely during synthesis?
- Methodological Answer : Follow protocols for air/moisture-sensitive intermediates (e.g., using Schlenk lines or gloveboxes). Safety assessments should prioritize hazard controls (e.g., quenching reactive byproducts) and adhere to institutional Chemical Hygiene Plans , including waste disposal regulations .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum mechanics/molecular dynamics) guide the design of experiments for this compound’s reactivity or binding interactions?
- Methodological Answer :
- Reaction Mechanism Prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s workflow integrates computational predictions with experimental validation to accelerate reaction discovery .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing.
Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?
- Methodological Answer :
- Feedback Loops : Iteratively refine computational models using experimental data (e.g., adjusting solvation effects or entropy terms in DFT calculations) .
- Sensitivity Analysis : Identify variables (e.g., solvent polarity) where small changes disproportionately affect outcomes, then re-test under controlled conditions .
Q. How can researchers optimize the compound’s stability under varying pH or temperature conditions for in vitro studies?
- Methodological Answer :
- Degradation Studies : Use accelerated stability testing (e.g., Arrhenius kinetics) to model shelf-life. Monitor degradation products via LC-MS.
- Buffer Screening : Test solubility and stability in physiologically relevant buffers (e.g., PBS, Tris-HCl) using DoE to assess pH and ionic strength effects .
Q. What advanced separation techniques are suitable for isolating stereoisomers or regioisomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic modifiers.
- Crystallization : Screen solvents for diastereomeric salt formation, guided by Hansen solubility parameters .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s biological activity across assays?
- Methodological Answer :
- Assay Validation : Verify reproducibility using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers. Cross-reference with structural analogs to infer SAR trends .
Tables for Methodological Reference
| Research Aspect | Recommended Methods | Key References |
|---|---|---|
| Synthetic Optimization | DoE, DFT-based reaction path searches | |
| Structural Characterization | NMR, HRMS, elemental analysis | |
| Stability Studies | Accelerated stability testing, LC-MS monitoring | |
| Isomer Separation | Chiral chromatography, crystallization screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
